

# Navigating Interpatient Variability in INCB054329 (Pemigatinib) Pharmacokinetics: A Technical Support Guide

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Compound of Interest		
Compound Name:	INCB054329	
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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for managing the significant interpatient pharmacokinetic (PK) variability observed with **INCB054329**, also known as pemigatinib. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

# **Troubleshooting Guide: Addressing Unexpected INCB054329 Exposure**

Researchers may encounter significant deviations from expected plasma concentrations of **INCB054329**. This guide provides a systematic approach to troubleshooting these observations.

# Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action
Higher-than-expected drug exposure (AUC) and/or peak concentrations (Cmax)	Concomitant use of strong or moderate CYP3A4 inhibitors: INCB054329 is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. [1][2][3] Co-administration with inhibitors of this enzyme can significantly increase plasma concentrations.	Review the patient's concomitant medications for known CYP3A4 inhibitors (e.g., certain antifungals, antibiotics, and protease inhibitors).[4] If possible, consider alternative medications that do not inhibit CYP3A4. If co-administration is unavoidable, a dose reduction of pemigatinib may be necessary.[4]
Severe hepatic impairment: Patients with severe liver dysfunction may have reduced metabolic capacity, leading to higher drug exposure.[2][5]	Assess the patient's liver function. For patients with severe hepatic impairment (total bilirubin >3 times the upper limit of normal with any AST), a dose reduction is recommended.[2][5]	
Severe renal impairment: Although renal excretion of unchanged pemigatinib is low, severe renal impairment can lead to increased exposure.[1] [2][5]	Evaluate the patient's renal function. A dosage adjustment is recommended for patients with severe renal impairment (GFR 15–29 mL/minute per 1.73 m²).[2]	
Lower-than-expected drug exposure (AUC) and/or Cmax	Concomitant use of strong or moderate CYP3A4 inducers: Co-administration with CYP3A4 inducers can accelerate the metabolism of INCB054329, leading to lower plasma concentrations and potentially reduced efficacy.[4]	Review the patient's concomitant medications for known CYP3A4 inducers (e.g., certain anticonvulsants, rifampin, St. John's Wort).[4] Avoid co-administration if possible.



Intrinsic patient factors: A clinical study reported high Implement therapeutic drug interpatient variability in the monitoring (TDM) to oral clearance of INCB054329 individualize dosing. A dose High interpatient variability in (coefficient of variation [CV%] titration strategy, as employed oral clearance of 142%).[6][7][8] This in a clinical trial, may be variability was a key challenge necessary to optimize in determining the exposure for individual recommended Phase 2 dose. patients.[6] 6 Monitor platelet counts regularly. If significant Exposure-dependent toxicity: thrombocytopenia occurs, Thrombocytopenia has been consider dose reduction or identified as an on-target, Unexpected adverse events, interruption. The correlation dose-limiting toxicity of between exposure and this such as thrombocytopenia INCB054329, and its adverse event highlights the occurrence is correlated with importance of managing drug exposure.[9][10] pharmacokinetic variability.[9] [10]

### **Frequently Asked Questions (FAQs)**

Q1: What are the key pharmacokinetic parameters of **INCB054329**?

A1: **INCB054329** is rapidly absorbed, with a time to peak plasma concentration (Tmax) of approximately 1.13 hours.[1] It has a mean elimination half-life of about 15.4 hours.[1][11] The pharmacokinetics are dose-proportional over a range of 1-20 mg.[1]

Q2: How is **INCB054329** metabolized and eliminated?

A2: **INCB054329** is primarily metabolized by the CYP3A4 enzyme.[1][2][3] Elimination occurs mainly through feces (82.4%), with a small portion excreted in the urine (12.6%).[1][2] Only a small fraction is excreted as unchanged drug.[1][2]

Q3: What are the known factors contributing to the high interpatient variability of **INCB054329**?



A3: Several factors can influence the pharmacokinetics of INCB054329:

- Sex: Males have been observed to have a higher clearance and lower absorption rate constant compared to females.[12][13]
- Body Weight: The volume of distribution increases with body weight. [12]
- Concomitant Medications: Co-administration of phosphate binders can decrease clearance, while proton pump inhibitors can increase the volume of distribution.[14] As mentioned,
   CYP3A4 inhibitors and inducers significantly impact exposure.[4]
- Organ Function: Severe hepatic and renal impairment can increase drug exposure, necessitating dose adjustments.[2][5]

Q4: Are there any pharmacodynamic biomarkers that can help manage INCB054329 therapy?

A4: Yes, serum phosphate concentration is a known pharmacodynamic marker of FGFR inhibition.[1][2] An increase in serum phosphate is concentration-dependent and can be monitored to assess target engagement.[1] Hyperphosphatemia is a common on-target effect. [1]

Q5: What was the clinical approach to managing the high pharmacokinetic variability of **INCB054329** in clinical trials?

A5: Due to the high interpatient variability in clearance and exposure, a recommended Phase 2 dose could not be initially determined.[6] Consequently, a dose titration cohort was introduced in a clinical study to establish an optimal dose for each individual patient.[6]

#### **Data Presentation**

Table 1: Summary of INCB054329 (Pemigatinib) Pharmacokinetic Parameters



Parameter	Value	Reference(s)
Time to Peak Plasma Concentration (Tmax)	~1.13 - 1.99 hours	[1][15]
Elimination Half-life (t½)	~11.3 - 15.4 hours	[1][11][15]
Metabolism	Primarily by CYP3A4	[1][2][3]
Elimination Route	Feces (82.4%), Urine (12.6%)	[1][2]
Plasma Protein Binding	90.6%	[1]
Interpatient Variability in Oral Clearance (CV%)	142%	[6][7][8]

Table 2: Impact of Intrinsic and Extrinsic Factors on Pemigatinib Pharmacokinetics



Factor	Effect on Pharmacokinetics	Recommendation	Reference(s)
Severe Hepatic Impairment	Increased exposure (AUC increased by 74%)	Reduce starting dose to 9 mg	[2][5]
Severe Renal Impairment (GFR 15- 29 mL/min)	Increased exposure (AUC increased by 59%)	Reduce starting dose to 9 mg	[1][2]
Concomitant Strong/Moderate CYP3A4 Inhibitors	Increased pemigatinib exposure	Avoid co- administration; if unavoidable, reduce pemigatinib dose	[4]
Concomitant Strong/Moderate CYP3A4 Inducers	Decreased pemigatinib exposure	Avoid co- administration	[4]
Sex (Male vs. Female)	19-26.2% higher clearance in males	Not considered clinically significant for dose adjustment	[12][13]
Body Weight	Increased volume of distribution with increasing weight	Not considered clinically significant for dose adjustment	[12]
Concomitant Phosphate Binders	14.1-15.5% reduction in clearance	Not considered clinically significant for dose adjustment	[12][13]

# **Experimental Protocols**

Protocol 1: Pharmacokinetic Sample Collection and Analysis

- Objective: To determine the plasma concentration-time profile of INCB054329.
- Procedure:



- Collect whole blood samples (e.g., 3-5 mL) in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
- Collect samples at pre-defined time points: pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Immediately after collection, centrifuge the blood samples at approximately 1500 x g for 10-15 minutes at 4°C to separate the plasma.
- Transfer the plasma supernatant to clearly labeled polypropylene tubes.
- Store plasma samples at -80°C until analysis.
- Analysis:
  - Quantify INCB054329 plasma concentrations using a validated liquid chromatographytandem mass spectrometry (LC-MS/MS) method.[5]
  - Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) are to be derived using noncompartmental analysis.[5]

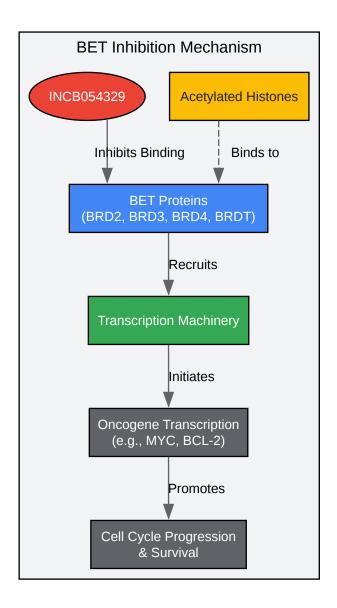
#### Protocol 2: Assessment of CYP3A4 Inhibition/Induction Potential

- Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of INCB054329.
- Study Design:
  - Conduct a crossover or parallel-group study in healthy volunteers or patients.
  - Treatment Period 1: Administer a single dose of INCB054329 alone.
  - Washout Period: (for crossover design)
  - Treatment Period 2: Administer the interacting drug for a sufficient duration to achieve steady-state inhibition or induction, then co-administer a single dose of INCB054329.
- Sample Collection and Analysis:



- Follow the pharmacokinetic sampling schedule as described in Protocol 1 for both treatment periods.
- Analyze plasma samples for **INCB054329** concentrations.
- Data Analysis:
  - Calculate the geometric mean ratios and 90% confidence intervals for the pharmacokinetic parameters of **INCB054329** when administered with and without the interacting drug.

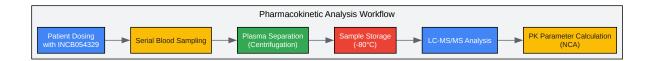
#### **Visualizations**



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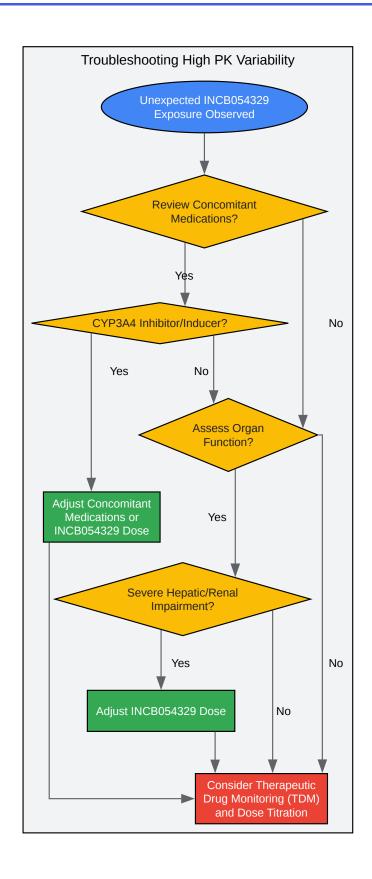
Caption: Mechanism of action of INCB054329 via BET protein inhibition.



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Caption: Workflow for pharmacokinetic analysis of INCB054329.





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Caption: Logical workflow for troubleshooting INCB054329 PK variability.



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